![molecular formula C16H11FN2O3 B2463042 1-(4-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)ethan-1-one CAS No. 866150-25-6](/img/structure/B2463042.png)
1-(4-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)ethan-1-one is a synthetic organic compound that belongs to the class of oxadiazoles
Métodos De Preparación
The synthesis of 1-(4-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)ethan-1-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under specific reaction conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, where a fluorine atom is substituted onto the phenyl ring.
Coupling Reactions: The final step involves coupling the oxadiazole ring with the fluorophenyl group using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often employing continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
1-(4-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(4-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group and oxadiazole ring contribute to its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, disrupting cellular processes, or interacting with specific receptors .
Comparación Con Compuestos Similares
1-(4-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-{[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)-1-ethanone: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
1-(4-{[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)-1-ethanone: The presence of a methyl group instead of a fluorine atom can affect the compound’s reactivity and interactions with molecular targets.
Propiedades
IUPAC Name |
1-[4-[[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c1-10(20)11-6-8-12(9-7-11)21-16-18-15(22-19-16)13-4-2-3-5-14(13)17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJZLHNMOOJCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NOC(=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
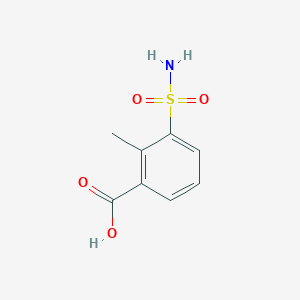
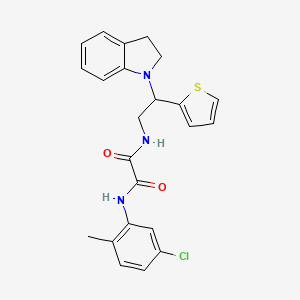
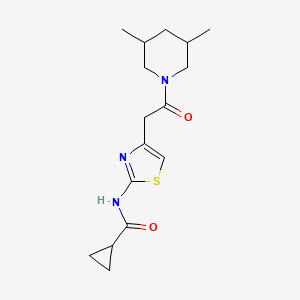
![3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(2-methylpropyl)phenyl]pyridazine](/img/structure/B2462965.png)
![N-allyl-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2462966.png)
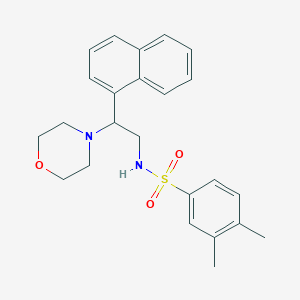
![1-(2-fluorophenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2462970.png)
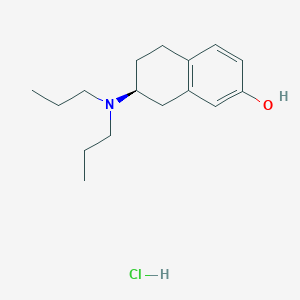
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2462976.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate](/img/structure/B2462977.png)
![8-(3,4-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2462978.png)
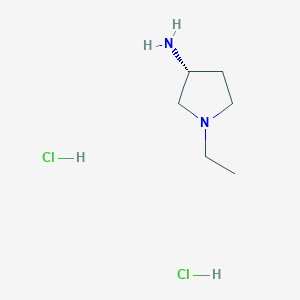
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2462981.png)
![1,7-Dimethyl-3-(2-methylprop-2-enyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)
